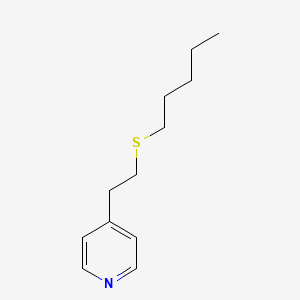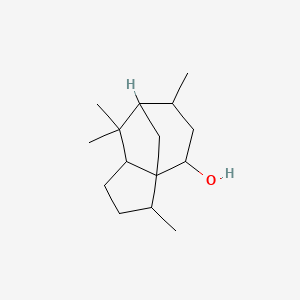
Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol is a complex organic compound known for its unique structure and properties. It is a sesquiterpene alcohol derived from natural sources, often found in essential oils. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol typically involves the hydrogenation of cedrene, a naturally occurring sesquiterpene. The process includes:
Hydrogenation: Cedrene is subjected to hydrogenation under high pressure and temperature in the presence of a catalyst such as palladium or platinum.
Purification: The resulting product is purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Preparation: Cedrene is extracted from natural sources like cedarwood oil.
Catalytic Hydrogenation: The extracted cedrene undergoes catalytic hydrogenation in large reactors.
Separation and Purification: The product is separated and purified using industrial-scale distillation units.
Chemical Reactions Analysis
Types of Reactions
Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
Oxidation Products: Ketones and aldehydes.
Reduction Products: More saturated hydrocarbons.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various conditions.
Industry: Utilized in the formulation of fragrances, flavors, and other consumer products.
Mechanism of Action
The mechanism of action of Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways: The compound can modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Cedrol: A sesquiterpene alcohol with similar structural features.
Cedrene: The precursor used in the synthesis of Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-4-ol.
Cedryl Acetate: An ester derivative with distinct properties.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
Properties
CAS No. |
84752-98-7 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-10-ol |
InChI |
InChI=1S/C15H26O/c1-9-7-13(16)15-8-11(9)14(3,4)12(15)6-5-10(15)2/h9-13,16H,5-8H2,1-4H3 |
InChI Key |
SOHGRNINRQNKFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C13CC(C2(C)C)C(CC3O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



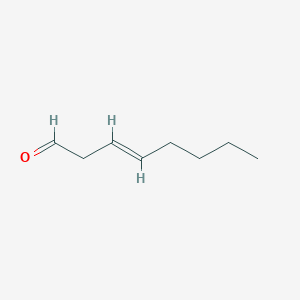
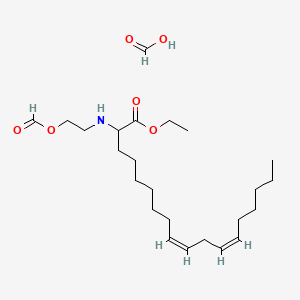
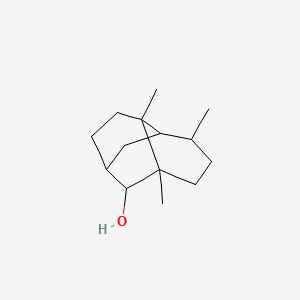
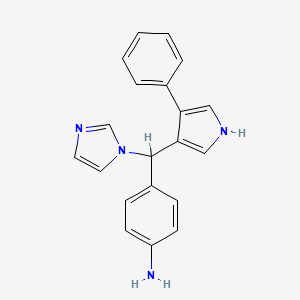

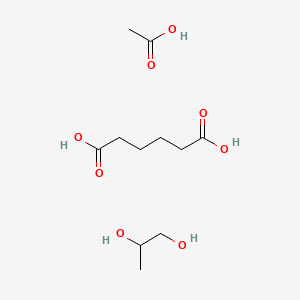
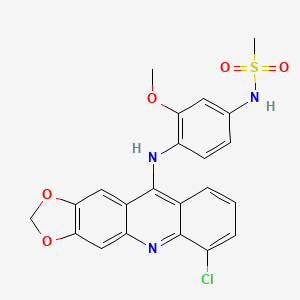

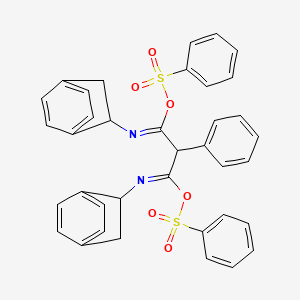

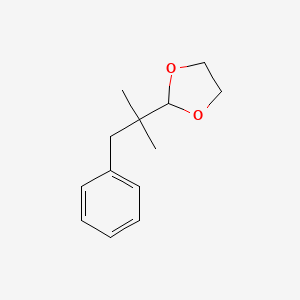
![Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane](/img/structure/B12686587.png)
